molecular formula C10H13BrClNO B6416151 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240570-79-9

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6416151
CAS No.: 1240570-79-9
M. Wt: 278.57 g/mol
InChI Key: YMXNFYHQHOQBCJ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is an organic compound that features a bromine atom, a phenol group, and an aminoalkyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride typically involves a multi-step process. One common route includes the bromination of 2-{[(prop-2-en-1-yl)amino]methyl}phenol, followed by the formation of the hydrochloride salt. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{[(prop-2-yn-1-yl)amino]methyl}phenol: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    4-Chloro-2-{[(prop-2-en-1-yl)amino]methyl}phenol: Similar structure but with a chlorine atom instead of bromine.

    2-{[(prop-2-en-1-yl)amino]methyl}phenol: Lacks the bromine atom.

Uniqueness

4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is unique due to the presence of both a bromine atom and a phenol group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-2-[(prop-2-enylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-2-5-12-7-8-6-9(11)3-4-10(8)13;/h2-4,6,12-13H,1,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXNFYHQHOQBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C=CC(=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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